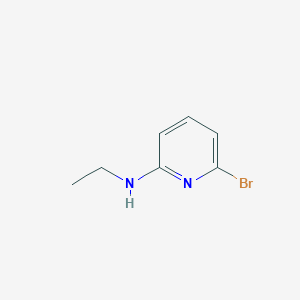![molecular formula C9H5ClN4 B8807032 Propanedinitrile, [(chlorophenyl)hydrazono]- CAS No. 32389-86-9](/img/structure/B8807032.png)
Propanedinitrile, [(chlorophenyl)hydrazono]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, [(chlorophenyl)hydrazono]-, also known as carbonyl cyanide m-chlorophenyl hydrazone, is a chemical compound with the molecular formula C9H5ClN4 and a molar mass of 204.62 g/mol . This compound is known for its role as an uncoupler of oxidative phosphorylation, which disrupts the proton gradient across the mitochondrial membrane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanedinitrile, [(chlorophenyl)hydrazono]- can be synthesized through the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of hydrazine . The reaction typically involves refluxing the reactants in ethanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for Propanedinitrile, [(chlorophenyl)hydrazono]- are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, [(chlorophenyl)hydrazono]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert Propanedinitrile, [(chlorophenyl)hydrazono]- into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .
Aplicaciones Científicas De Investigación
Propanedinitrile, [(chlorophenyl)hydrazono]- has several scientific research applications:
Mecanismo De Acción
Propanedinitrile, [(chlorophenyl)hydrazono]- exerts its effects by uncoupling oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the mitochondrial membrane, reducing the efficiency of ATP synthase and leading to decreased ATP production . This mechanism involves the compound acting as an ionophore, facilitating the movement of protons across the membrane .
Comparación Con Compuestos Similares
Propanedinitrile, [(chlorophenyl)hydrazono]- is similar to other uncouplers of oxidative phosphorylation, such as carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) and dinitrophenol (DNP) . it is unique in its specific chemical structure and the particular effects it has on mitochondrial function .
List of Similar Compounds
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): Another potent uncoupler of oxidative phosphorylation.
Dinitrophenol (DNP): A well-known uncoupler with a different chemical structure but similar functional effects.
Propiedades
Número CAS |
32389-86-9 |
|---|---|
Fórmula molecular |
C9H5ClN4 |
Peso molecular |
204.61 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H5ClN4/c10-8-3-1-2-4-9(8)14-13-7(5-11)6-12/h1-4,14H |
Clave InChI |
WJLRKYSNJJCEPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NN=C(C#N)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (3S)-3-hydroxy-3-[6-[(methylamino)carbonyl]-2-naphthyl]-3-(1-trityl-1H-imidazol-4-yl)propanoate](/img/structure/B8806949.png)






![3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B8807015.png)


![6-Amino-2-[(3-chlorobenzyl)thio]pyrimidin-4(3H)-one](/img/structure/B8807040.png)
![N-[2-(2-bromoacetyl)phenyl]acetamide](/img/structure/B8807058.png)

![7-Nitrobenzo[b]thiophen-3-amine](/img/structure/B8807066.png)
